molecular formula C15H26N2O3 B5621228 Ethyl 1-(cyclohexylcarbamoyl)piperidine-4-carboxylate

Ethyl 1-(cyclohexylcarbamoyl)piperidine-4-carboxylate

Cat. No.: B5621228
M. Wt: 282.38 g/mol
InChI Key: CEVCUQVADGURRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(cyclohexylcarbamoyl)piperidine-4-carboxylate is a chemical compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester and a cyclohexylcarbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(cyclohexylcarbamoyl)piperidine-4-carboxylate typically involves the reaction of ethyl piperidine-4-carboxylate with cyclohexyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under an inert atmosphere to prevent unwanted side reactions . The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyclohexylcarbamoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(cyclohexylcarbamoyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(cyclohexylcarbamoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 1-(cyclohexylcarbamoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-2-20-14(18)12-8-10-17(11-9-12)15(19)16-13-6-4-3-5-7-13/h12-13H,2-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVCUQVADGURRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.